Cas no 25111-05-1 (9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester)

9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester structure
25111-05-1 structure
Product Name:9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester
CAS-nummer:25111-05-1
MF:C42H78O5
MW:663.065734386444
CID:260327
PubChem ID:6436557
Update Time:2025-04-19

9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester Chemische en fysische eigenschappen

Naam en identificatie

    • 9-Octadecenoic acid(9Z)-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester
    • [2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]oxymethyl]butyl] (Z)-octadec-9-enoate
    • 2-(hydroxymethyl)-2-{[(9Z)-octadec-9-enoyloxy]methyl}butyl (9Z)-octadec-9-enoate (non-preferred name)
    • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl dioleate
    • 9-Octadecenoic acid (9Z)-, 1,1'-(2-ethyl-2-(hydroxymethyl)-1,3-propanediyl) ester
    • 9-Octadecenoic acid (9Z)-, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester
    • 9-Octadecenoic acid (Z)-, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester
    • 9-Octadecenoicacid (9Z)-, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester (9CI)
    • Oleic acid, 2-ethyl-2-(hydroxymethyl)trimethylene ester (8CI)
    • 1,3-Propanediol,2-ethyl-2-(hydroxymethyl)-, dioleate (8CI)
    • Trimethylolpropane dioleate
    • 9-OCTADECENOIC ACID, 2-ETHYL-2-(HYDROXYMETHYL)-1,3-PROPANEDIYL ESTER, (9Z,9'Z)-
    • BIS((Z)-9-OCTADECENOIC ACID)2-ETHYL-2-HYDROXYMETHYL-1,3-PROPANEDIYL ESTER
    • N50538N1SO
    • W-110609
    • J236.056J
    • 2-(HYDROXYMETHYL)-2-(((9Z)-9-OCTADECENOYLOXY)METHYL)BUTYL (9Z)-9-OCTADECENOATE
    • EINECS 246-625-4
    • OLEIC ACID, 2-ETHYL-2-(HYDROXYMETHYL)TRIMETHYLENE ESTER
    • SCHEMBL14446878
    • 25111-05-1
    • UNII-N50538N1SO
    • 2-(HYDROXYMETHYL)-2-(((9Z)-OCTADEC-9-ENOYLOXY)METHYL)BUTYL (9Z)-OCTADEC-9-ENOATE
    • DTXSID5067055
    • Q27284560
    • 1,3-PROPANEDIOL, 2-ETHYL-2-(HYDROXYMETHYL)-, DIOLEATE
    • EC 246-625-4
    • NS00002817
    • Inchi: 1S/C42H78O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(44)46-38-42(6-3,37-43)39-47-41(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,43H,4-18,23-39H2,1-3H3/b21-19-,22-20-
    • InChI-sleutel: NKSZWBYBTXAALC-WRBBJXAJSA-N
    • LACHT: O(C(CCCCCCC/C=C\CCCCCCCC)=O)CC(CO)(COC(CCCCCCC/C=C\CCCCCCCC)=O)CC

Berekende eigenschappen

  • Exacte massa: 662.58524
  • Monoisotopische massa: 662.58492558g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 47
  • Aantal draaibare bindingen: 38
  • Complexiteit: 687
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 15.3
  • Topologisch pooloppervlak: 72.8Ų

Experimentele eigenschappen

  • PSA: 72.83

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